molecular formula C19H23ClN4O2 B11000190 1-(6-chloropyridazin-3-yl)-N-[2-(2-methoxyphenyl)ethyl]piperidine-4-carboxamide

1-(6-chloropyridazin-3-yl)-N-[2-(2-methoxyphenyl)ethyl]piperidine-4-carboxamide

Cat. No.: B11000190
M. Wt: 374.9 g/mol
InChI Key: NYFVKNBKLPQWDW-UHFFFAOYSA-N
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Description

1-(6-chloropyridazin-3-yl)-N-[2-(2-methoxyphenyl)ethyl]piperidine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a chloropyridazine moiety, a methoxyphenyl group, and a piperidine carboxamide, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-chloropyridazin-3-yl)-N-[2-(2-methoxyphenyl)ethyl]piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the chloropyridazine core. This can be achieved through the chlorination of pyridazine derivatives under controlled conditions. The subsequent steps involve the introduction of the piperidine ring and the methoxyphenyl group through nucleophilic substitution and coupling reactions. The final step is the formation of the carboxamide linkage, which is often accomplished using amide coupling reagents such as EDCI or HATU in the presence of a base like DIPEA.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for efficient scale-up, and purification techniques such as recrystallization and chromatography to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

1-(6-chloropyridazin-3-yl)-N-[2-(2-methoxyphenyl)ethyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The chloropyridazine moiety can be reduced to form dihydropyridazine derivatives.

    Substitution: The chlorine atom in the chloropyridazine ring can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Amino or thiol-substituted pyridazine derivatives.

Scientific Research Applications

1-(6-chloropyridazin-3-yl)-N-[2-(2-methoxyphenyl)ethyl]piperidine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 1-(6-chloropyridazin-3-yl)-N-[2-(2-methoxyphenyl)ethyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(6-chloropyridazin-3-yl)-N-[2-(2-methoxyphenyl)ethyl]piperidine-4-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural features allow for versatile modifications, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H23ClN4O2

Molecular Weight

374.9 g/mol

IUPAC Name

1-(6-chloropyridazin-3-yl)-N-[2-(2-methoxyphenyl)ethyl]piperidine-4-carboxamide

InChI

InChI=1S/C19H23ClN4O2/c1-26-16-5-3-2-4-14(16)8-11-21-19(25)15-9-12-24(13-10-15)18-7-6-17(20)22-23-18/h2-7,15H,8-13H2,1H3,(H,21,25)

InChI Key

NYFVKNBKLPQWDW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)C2CCN(CC2)C3=NN=C(C=C3)Cl

Origin of Product

United States

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